molecular formula C18H11F6NOS B12612752 {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 873066-27-4

{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

Cat. No.: B12612752
CAS No.: 873066-27-4
M. Wt: 403.3 g/mol
InChI Key: NYOPCRKXWJLDSH-UHFFFAOYSA-N
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Description

{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is a complex organic compound characterized by the presence of trifluoromethyl groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol typically involves the reaction of 2,4-bis(trifluoromethyl)phenylacetic acid with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and thiazole ring play a crucial role in its activity by stabilizing transition states and facilitating interactions with biological molecules. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and a thiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

873066-27-4

Molecular Formula

C18H11F6NOS

Molecular Weight

403.3 g/mol

IUPAC Name

[2,4-bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C18H11F6NOS/c19-17(20,21)12-5-1-10(2-6-12)15-14(9-26)27-16(25-15)11-3-7-13(8-4-11)18(22,23)24/h1-8,26H,9H2

InChI Key

NYOPCRKXWJLDSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)C3=CC=C(C=C3)C(F)(F)F)CO)C(F)(F)F

Origin of Product

United States

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